BenchChemオンラインストアへようこそ!

3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Medicinal chemistry Fragment-based drug design Building block procurement

3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS 1707563-06-1) is an N3-ethyl-substituted 2-oxo-2,3-dihydro-1H-imidazole derivative bearing a meta-benzoic acid moiety, with molecular formula C12H12N2O3 and molecular weight 232.24 g/mol. It belongs to the class of imidazol-2-one aryl carboxylic acids, a scaffold utilized in medicinal chemistry as a bifunctional building block combining hydrogen-bonding capacity from the cyclic urea motif with a carboxylic acid handle for amide coupling or esterification.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B11799137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCN1C=CN(C1=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-2-13-6-7-14(12(13)17)10-5-3-4-9(8-10)11(15)16/h3-8H,2H2,1H3,(H,15,16)
InChIKeyGEJOXLMPGCLSRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS 1707563-06-1): Structural Baseline for Procurement Evaluation


3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS 1707563-06-1) is an N3-ethyl-substituted 2-oxo-2,3-dihydro-1H-imidazole derivative bearing a meta-benzoic acid moiety, with molecular formula C12H12N2O3 and molecular weight 232.24 g/mol . It belongs to the class of imidazol-2-one aryl carboxylic acids, a scaffold utilized in medicinal chemistry as a bifunctional building block combining hydrogen-bonding capacity from the cyclic urea motif with a carboxylic acid handle for amide coupling or esterification . The compound is commercially available from multiple vendors at standard purities of 97% (Bidepharm, with batch-specific NMR, HPLC, and GC quality control documentation) and NLT 98% (MolCore, under ISO-certified quality systems), positioning it as a procurement-ready intermediate for pharmaceutical R&D and library synthesis .

Why In-Class Imidazolyl Benzoic Acids Cannot Substitute for 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid in Research Applications


Substitution within this compound class is non-trivial because three independent structural variables—the N3 substituent identity, the benzoic acid regioisomeric attachment (meta vs. para), and the oxidation state of the imidazole ring—produce divergences in hydrogen-bond donor/acceptor profiles, lipophilicity, molecular geometry, and chemical reactivity that propagate into downstream synthetic and pharmacological outcomes . The N3-ethyl group on the target compound eliminates one hydrogen-bond donor relative to the N3-unsubstituted analog (CAS 939999-26-5), reducing HBD count from 2 to 1, which alters membrane permeability potential and target binding pharmacophore compatibility in ways that cannot be compensated by post-hoc formulation . Similarly, the meta-benzoic acid attachment vector differs from the para-substituted regioisomer (CAS 1554083-04-3), producing a distinct exit vector angle for linker extension in conjugate synthesis and fragment-based design .

Quantitative Differentiation Evidence for 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid vs. Closest Analogs


Molecular Weight and Formula: N3-Ethyl Substitution Increases Mass by 13.7% vs. N3-Unsubstituted Analog

The target compound (C12H12N2O3, MW 232.24) carries an N3-ethyl substituent that adds C2H4 (+28.06 Da, +13.7% molecular weight) relative to the N3-unsubstituted analog 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (C10H8N2O3, MW 204.18) . This mass increment corresponds to increased lipophilic surface area and steric bulk at the imidazolone N3 position, directly impacting passive membrane permeability prediction and target binding site complementarity in drug discovery programs .

Medicinal chemistry Fragment-based drug design Building block procurement

Hydrogen-Bond Donor Count: N3-Ethylation Reduces HBD from 2 to 1 vs. N3-Unsubstituted Analog

The N3-ethyl substituent replaces the ionizable N-H group present in the unsubstituted analog with a tertiary amide-like N-CH2CH3 group, reducing the hydrogen-bond donor count from 2 (COOH + N3-H) to 1 (COOH only) . This structural modification is directly inferable from the SMILES comparison: the target (O=C(O)C1=CC=CC(N2C=CN(CC)C2=O)=C1) lacks the N-H present in the comparator (SMILES: OC(=O)c1cccc(c1)n1cc[nH]c1=O) . In drug design, reducing HBD count by one is a recognized strategy for improving passive membrane permeability and oral bioavailability, as each HBD carries an estimated desolvation penalty of ~1-2 kcal/mol for membrane crossing [1].

Pharmacokinetics Permeability Hydrogen-bond potential

Purity Grade and QC Documentation: 97-98% with Multi-Method Batch Analysis vs. 95% Standard for Closest Analogs

The target compound is available at 97% purity (Bidepharm, with batch-specific NMR, HPLC, and GC quality control reports) and NLT 98% purity (MolCore, under ISO-certified quality systems) . In contrast, the closest N3-unsubstituted analog (CAS 939999-26-5) is typically offered at 95% minimum purity (Biosynth/CymitQuimica) , as is the N3-unsubstituted para regioisomer (CAS 1554083-04-3, 95% HPLC or GC) . The 2-3 percentage point purity differential, combined with multi-method batch QC documentation, reduces the risk of unidentified impurities interfering with SAR interpretation or downstream synthetic yield calculations.

Chemical procurement Quality assurance Batch reproducibility

Regioisomeric Differentiation: Meta- vs. Para-Benzoic Acid Attachment Produces Distinct Exit Vector Geometry

The target compound features a meta-substituted (3-position) benzoic acid, whereas the analog 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS 1554083-04-3) bears a para-substituted (4-position) benzoic acid . This regioisomeric difference produces a ~120° vs. ~180° exit vector angle between the imidazolone N1-aryl bond and the carboxylic acid group, fundamentally altering the geometric relationship between the two functional handles available for further derivatization. In coordination polymer synthesis, meta-substituted imidazolyl benzoic acid ligands have been shown to yield distinct network topologies compared to their para counterparts due to the angular vs. linear ligand geometry [1].

Fragment-based drug design Linker chemistry Coordination polymer

N3-Ethyl vs. C5-Methyl Substitution: Differential Impact on Steric Environment and Metabolic Soft Spot Location

The target compound bears an ethyl group at the N3 position of the imidazol-2-one ring (N-CH2CH3), while the analog 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS 1197911-98-0) carries a methyl group at the C5 ring carbon . These represent fundamentally different substitution strategies: N-alkylation modulates HBD count and imidazolone ring electronics, whereas C-methylation introduces steric hindrance adjacent to the carbonyl and may create a metabolic soft spot for CYP-mediated allylic oxidation. The molecular weight difference (232.24 vs. 218.21, Δ +14.03 Da) is modest, but the topological polar surface area distribution differs: N-alkylation preserves the ring tPSA contribution from both nitrogen atoms, while C-substitution does not alter the heteroatom count .

Metabolic stability Structure-activity relationship CYP-mediated oxidation

Scaffold Distinction: Imidazol-2-one vs. Imidazolinone Core Determines Tautomeric State and Reactivity Profile

The target compound contains a 2-oxo-2,3-dihydro-1H-imidazole (imidazol-2-one) core with the benzoic acid moiety N1-linked, whereas the well-known imidazolinone herbicide class (e.g., imazamethabenz, CAS 100728-84-5) features a 4-oxo-4,5-dihydro-1H-imidazole (imidazolin-4-one) core with the benzoic acid C2-linked [1]. This fundamental scaffold difference affects tautomeric preference: imidazol-2-ones exist predominantly in the 2-oxo tautomer, while imidazolin-4-ones can access both oxo and hydroxy tautomers depending on substitution and pH. The N1-aryl vs. C2-aryl connectivity also determines whether the imidazole ring serves as an electron-donating (N1-aryl) or electron-withdrawing (C2-aryl) substituent on the benzoic acid [2].

Heterocyclic chemistry Tautomerism Chemical stability

Procurement-Relevant Application Scenarios for 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid


Medicinal Chemistry Lead Optimization Requiring Reduced HBD Count for CNS or Intracellular Target Space

When a lead series containing an imidazol-2-one-benzoic acid scaffold requires permeability improvement, the N3-ethyl substitution of the target compound provides a single-HBD building block (COOH only) versus the dual-HBD N3-unsubstituted analog. This is directly supported by the HBD count reduction from 2 to 1 documented in Evidence Item 2 . Procurement of this specific compound enables SAR exploration of N3-alkylation effects on permeability without requiring custom synthesis of the N-ethyl variant from the unsubstituted precursor .

Fragment-Based Drug Design Requiring Kinked (Meta) Bifunctional Linker Geometry

The meta-benzoic acid substitution pattern of the target compound provides a ~120° exit vector angle between the imidazolone N1 and the carboxylic acid, as established in Evidence Item 4 . This geometry is essential for fragment linking strategies where a bent linker architecture is required to simultaneously engage two protein binding pockets. The para-substituted analog (CAS 1554083-04-3) with its ~180° linear geometry cannot substitute in these designs .

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Using Angular Ligands

The meta-substitution pattern and bifunctional nature (imidazolone N-donor + carboxylic acid O-donor) make this compound suitable as an angular organic linker in coordination polymer synthesis. As shown in published studies with structurally related 4-(2-ethyl-1H-imidazol-1-yl)benzoic acid ligands, meta-imidazolyl benzoic acids produce distinct network topologies compared to para analogs due to their kinked geometry . The N3-ethyl group further modulates the donor strength of the imidazolone nitrogen compared to N3-unsubstituted variants .

Pharmaceutical R&D Requiring High-Purity Building Blocks with Full Batch QC Documentation

For programs operating under quality-by-design (QbD) frameworks or requiring regulatory-grade intermediate documentation, the target compound is available at 97% purity with NMR, HPLC, and GC batch-specific QC from Bidepharm , and at NLT 98% under ISO-certified quality systems from MolCore . This documentation level exceeds the typical 95% single-method specification of the closest analogs (Evidence Item 3) and supports downstream CMC documentation requirements in preclinical development [1].

Quote Request

Request a Quote for 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.